2,4-DIFLUORO-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE
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Overview
Description
2,4-DIFLUORO-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure often enhances the compound’s biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIFLUORO-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves multiple steps, starting from commercially available substancesThe reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and methanol (MeOH), with reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening techniques to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,4-DIFLUORO-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2,4-DIFLUORO-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to its ability to inhibit key enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-DIFLUORO-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as PI3K. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting downstream signaling pathways involved in cell growth and survival . This makes it a promising candidate for the development of anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-florophenyl sulfonamide
- 5-Chlorothiophene-2-sulfonamide
- Indole derivatives
Uniqueness
Compared to similar compounds, 2,4-DIFLUORO-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE exhibits unique properties due to the presence of fluorine atoms, which enhance its biological activity and stability. Additionally, its specific structure allows for potent inhibition of PI3K, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2,4-difluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3OS/c1-11-4-5-12(19-25-16-3-2-8-23-20(16)27-19)9-17(11)24-18(26)14-7-6-13(21)10-15(14)22/h2-10H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYVCSMDIPTBFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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